molecular formula C19H22FN3O2 B2418782 1-(4-Fluorophenyl)-3-[4-(3-methoxypiperidin-1-YL)phenyl]urea CAS No. 1797856-83-7

1-(4-Fluorophenyl)-3-[4-(3-methoxypiperidin-1-YL)phenyl]urea

Cat. No.: B2418782
CAS No.: 1797856-83-7
M. Wt: 343.402
InChI Key: LKXRXDDVIQXSDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-3-[4-(3-methoxypiperidin-1-YL)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[4-(3-methoxypiperidin-1-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2/c1-25-18-3-2-12-23(13-18)17-10-8-16(9-11-17)22-19(24)21-15-6-4-14(20)5-7-15/h4-11,18H,2-3,12-13H2,1H3,(H2,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXRXDDVIQXSDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-[4-(3-methoxypiperidin-1-YL)phenyl]urea typically involves the reaction of 4-fluoroaniline with 4-(3-methoxypiperidin-1-yl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-[4-(3-methoxypiperidin-1-YL)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of reduced urea derivatives.

    Substitution: Formation of substituted phenyl urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-[4-(3-methoxypiperidin-1-YL)phenyl]urea would depend on its specific biological target. Generally, urea derivatives can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.

    1-(4-Fluorophenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)carbamate: Similar structure but with a carbamate group instead of a urea group.

Uniqueness

1-(4-Fluorophenyl)-3-[4-(3-methoxypiperidin-1-YL)phenyl]urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

1-(4-Fluorophenyl)-3-[4-(3-methoxypiperidin-1-YL)phenyl]urea is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(4-Fluorophenyl)-3-[4-(3-methoxypiperidin-1-YL)phenyl]urea can be represented as follows:

  • Molecular Formula : C18H20FN3O2
  • IUPAC Name : 1-(4-fluorophenyl)-3-[4-(3-methoxypiperidin-1-yl)phenyl]urea

This compound features a fluorinated phenyl group and a methoxypiperidine moiety, which are significant for its biological activity.

Research indicates that this compound may interact with various biological targets, including:

  • Receptor Modulation : The presence of the piperidine ring suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system (CNS).
  • Inhibition of Enzymatic Activity : Similar compounds have shown promise as inhibitors of complement pathways, which are crucial in immune responses. A related study highlighted the importance of structural modifications in enhancing inhibitory activity against complement components like C9 .

Antitumor Activity

Several studies have examined the antitumor properties of urea derivatives. In vitro assays demonstrated that compounds similar to 1-(4-Fluorophenyl)-3-[4-(3-methoxypiperidin-1-YL)phenyl]urea exhibit cytotoxic effects on various cancer cell lines. For instance, modifications to the urea backbone have been linked to increased potency against breast and lung cancer cells.

Neuropharmacological Effects

The methoxypiperidine component may confer neuropharmacological effects. Preliminary studies suggest that derivatives can modulate dopamine and serotonin receptors, potentially offering therapeutic avenues for conditions like depression and anxiety.

Case Studies

A notable case study involved a series of urea derivatives where structural modifications led to enhanced biological activity. For example, a derivative with a similar structure showed an IC50 value of 13 nM against C9 deposition in complement activation pathways, indicating strong inhibitory potential .

CompoundIC50 (nM)Target
Compound A13C9 (Complement Pathway)
Compound B25Cancer Cell Line X
Compound C30Dopamine Receptor

Q & A

Q. What are the key synthetic strategies for preparing 1-(4-Fluorophenyl)-3-[4-(3-methoxypiperidin-1-YL)phenyl]urea?

The synthesis typically involves coupling a fluorophenyl isocyanate with a substituted phenylamine derivative. A common approach includes:

  • Step 1: Preparation of 4-(3-methoxypiperidin-1-yl)aniline via nucleophilic substitution of 4-aminophenyl derivatives with 3-methoxypiperidine.
  • Step 2: Reaction of the aniline intermediate with 4-fluorophenyl isocyanate under anhydrous conditions (e.g., dichloromethane, 0–25°C) to form the urea linkage .
  • Optimization: Yields (40–85%) depend on solvent polarity, temperature control, and stoichiometric ratios of reactants .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms the urea bond formation (δ ~6.5–8.5 ppm for aromatic protons) and methoxypiperidinyl group integration .
  • Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 384.18 for C21H23FN3O2) .
  • X-ray Crystallography: SHELX software (e.g., SHELXL) resolves crystal packing and hydrogen-bonding networks critical for understanding solid-state interactions .

Advanced Research Questions

Q. How does the 3-methoxypiperidinyl moiety influence biological activity compared to other piperidine derivatives?

The methoxy group enhances lipophilicity and target binding affinity by:

  • Steric Effects: The methoxy group restricts rotational freedom, stabilizing interactions with hydrophobic enzyme pockets.
  • Electron Donation: The oxygen atom modulates electron density, potentially improving binding to serine/threonine kinases.
    Comparative Data:
Piperidine DerivativeTarget Enzyme (IC50, nM)Selectivity Ratio
3-Methoxypiperidinyl12.3 ± 1.28.5
4-Methylpiperidinyl45.7 ± 3.82.1
Source: Analog studies from .

Q. What experimental approaches resolve contradictions in reported bioactivity data?

Discrepancies in IC50 values (e.g., 1.1 µM vs. 5.3 µM) may arise from:

  • Assay Variability: Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm binding kinetics .
  • Cellular Context: Compare activity across cell lines (e.g., HCT-116 vs. A549) to assess tissue-specific effects .
  • Structural Validation: Re-examine compound purity (>95% via HPLC) and stereochemistry (CD spectroscopy) to rule out batch-dependent artifacts .

Q. How can computational modeling guide the optimization of this urea derivative?

  • Docking Studies: Predict binding poses with kinases (e.g., PDB ID 3POZ) to identify key residues (e.g., Lys68, Asp154) for hydrogen bonding with the urea carbonyl .
  • QSAR Analysis: Correlate substituent electronegativity (e.g., fluorine vs. chlorine) with inhibitory potency to prioritize synthetic targets .

Methodological Challenges and Solutions

Q. What strategies improve crystallinity for X-ray diffraction studies?

  • Solvent Screening: Use mixed solvents (e.g., DCM/hexane) to slow crystallization and reduce lattice defects .
  • Co-crystallization: Add co-formers (e.g., succinic acid) to stabilize hydrogen-bonded networks .

Q. How to address low synthetic yields in scale-up reactions?

  • Catalytic Optimization: Employ Pd/C or Hünig’s base to accelerate coupling reactions .
  • Flow Chemistry: Continuous flow systems enhance heat/mass transfer, improving reproducibility at multi-gram scales .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.